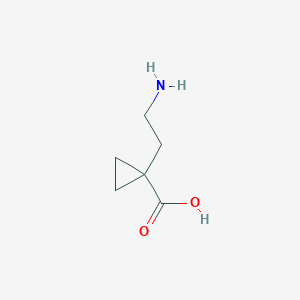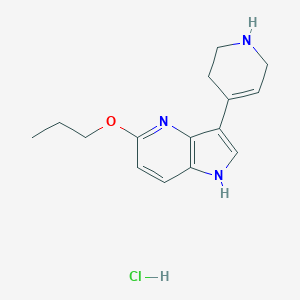
1-(2-Aminoethyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a small molecule with the molecular formula C6H11NO2 . It is also known by its InChI code: 1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) .
Molecular Structure Analysis
The molecular weight of 1-(2-Aminoethyl)cyclopropanecarboxylic acid is 129.16 g/mol . Its structure consists of a cyclopropane ring with a carboxylic acid (-COOH) and an aminoethyl (-NH2CH2-) group attached .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)cyclopropanecarboxylic acid is a solid at room temperature . It should be stored in a refrigerator to maintain its stability . The compound has a molecular weight of 129.16 g/mol .Wissenschaftliche Forschungsanwendungen
Biochemistry
In biochemistry, 1-(2-Aminoethyl)cyclopropanecarboxylic acid is explored for its potential as a building block for more complex molecules. Its unique structure can be utilized in the synthesis of cyclic peptides, which are of interest due to their stability and resistance to enzymatic degradation . This makes them promising for drug development, particularly as therapeutic agents that can withstand the harsh conditions of the digestive system when administered orally.
Pharmacology
Pharmacologically, this compound has been investigated for its role in the development of new medications. Its cyclopropane moiety, a three-membered ring, is known for imparting significant biological activity to molecules. Researchers are examining the incorporation of 1-(2-Aminoethyl)cyclopropanecarboxylic acid into drug candidates for enhanced efficacy and selectivity .
Medicinal Chemistry
In medicinal chemistry, 1-(2-Aminoethyl)cyclopropanecarboxylic acid is valued for its conformational rigidity. This characteristic is beneficial in the design of enzyme inhibitors, as it can improve binding affinity and specificity. The compound’s structure has been used in the synthesis of peptidomimetics, which mimic the structure of peptides to modulate biological processes .
Organic Synthesis
Organic synthesis sees the application of 1-(2-Aminoethyl)cyclopropanecarboxylic acid in the construction of complex organic molecules. Its reactivity allows for the formation of novel bonds and frameworks, which can lead to the discovery of new chemical entities with potential applications in various industries .
Material Science
In material science, the compound’s unique chemical properties could be harnessed to create new polymers with specific mechanical strengths or biodegradable materials. The amino and carboxylic functional groups present in the molecule provide sites for polymerization, potentially leading to materials with novel properties .
Analytical Chemistry
Lastly, in analytical chemistry, 1-(2-Aminoethyl)cyclopropanecarboxylic acid can serve as a standard or reagent in chromatographic methods and mass spectrometry. Its distinct structure allows it to be used as a marker or internal standard for the quantification and identification of complex biological samples .
Safety and Hazards
Wirkmechanismus
Target of Action
1-(2-Aminoethyl)cyclopropanecarboxylic acid, also known as ACC, is a non-proteinogenic amino acid that plays a significant role in plant metabolism . It is the direct precursor of the plant hormone ethylene .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . The conversion of SAM to ACC is catalyzed by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
Biochemical Pathways
The biochemical pathway involved in the action of ACC is the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .
Pharmacokinetics
It is known that acc is readily converted by nearly all plant tissues to ethylene . The rate-limiting step in ethylene biosynthesis is generally the activity of ACS, though in some instances, ACO activity is limiting .
Result of Action
The result of ACC’s action is the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as fruit ripening, senescence, leaf abscission, and responses to pathogen attack .
Action Environment
The action of ACC and its efficacy can be influenced by various environmental factors. For instance, factors such as temperature, light, and water availability can affect the rate of ethylene production from ACC . Additionally, the stability of ACC can be affected by factors such as pH and the presence of other compounds .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGCGPIFIWAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363591 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropanecarboxylic acid | |
CAS RN |
126822-37-5 | |
| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)





